Ethyl 2-({[(4-fluorobenzoyl)amino]carbothioyl}amino)-5,6-dihydro-4H-cyclopenta[B]thiophene-3-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-({[(4-fluorobenzoyl)amino]carbothioyl}amino)-5,6-dihydro-4H-cyclopenta[B]thiophene-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The initial step involves the formation of the thiophene ring, which is achieved through a cyclization reaction. This step often requires the use of sulfur-containing reagents and a suitable catalyst.
Introduction of the Fluorobenzoyl Group: The next step involves the introduction of the 4-fluorobenzoyl group through an acylation reaction. This step typically uses 4-fluorobenzoyl chloride and a base such as triethylamine.
Formation of the Carboxylate Group: The final step involves the esterification of the carboxylic acid group to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-({[(4-fluorobenzoyl)amino]carbothioyl}amino)-5,6-dihydro-4H-cyclopenta[B]thiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorobenzoyl group, using reagents such as sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Sodium methoxide, potassium tert-butoxide; often conducted in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
Ethyl 2-({[(4-fluorobenzoyl)amino]carbothioyl}amino)-5,6-dihydro-4H-cyclopenta[B]thiophene-3-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Material Science: It is used in the development of organic semiconductors and conductive polymers.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of Ethyl 2-({[(4-fluorobenzoyl)amino]carbothioyl}amino)-5,6-dihydro-4H-cyclopenta[B]thiophene-3-carboxylate involves its interaction with specific molecular targets. The fluorobenzoyl group is known to interact with enzyme active sites, potentially inhibiting their activity. Additionally, the thiophene ring can intercalate with DNA, disrupting its function and leading to cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-({[(4-chlorobenzoyl)amino]carbothioyl}amino)-5,6-dihydro-4H-cyclopenta[B]thiophene-3-carboxylate
- Ethyl 2-({[(4-bromobenzoyl)amino]carbothioyl}amino)-5,6-dihydro-4H-cyclopenta[B]thiophene-3-carboxylate
- Ethyl 2-({[(4-methylbenzoyl)amino]carbothioyl}amino)-5,6-dihydro-4H-cyclopenta[B]thiophene-3-carboxylate
Uniqueness
Ethyl 2-({[(4-fluorobenzoyl)amino]carbothioyl}amino)-5,6-dihydro-4H-cyclopenta[B]thiophene-3-carboxylate is unique due to the presence of the fluorobenzoyl group, which imparts distinct electronic properties and enhances its biological activity compared to its analogs .
Properties
Molecular Formula |
C18H17FN2O3S2 |
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Molecular Weight |
392.5 g/mol |
IUPAC Name |
ethyl 2-[(4-fluorobenzoyl)carbamothioylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C18H17FN2O3S2/c1-2-24-17(23)14-12-4-3-5-13(12)26-16(14)21-18(25)20-15(22)10-6-8-11(19)9-7-10/h6-9H,2-5H2,1H3,(H2,20,21,22,25) |
InChI Key |
ICUYTHJBNYOJRK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=S)NC(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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